BACE1 (β-Secretase) Binding Affinity
2,1,3-Benzoxadiazole-5-carbothioamide (ChEMBL ID: CHEMBL555520) demonstrated a measured binding affinity for human BACE1 (β-secretase; UniProt P56817) with an IC₅₀ of 428 nM in a radioligand displacement assay using [³H]BMS-599240 as the tracer [1]. BACE1 is a validated target for Alzheimer's disease; benchmark clinical-stage BACE1 inhibitors (e.g., verubecestat, lanabecestat) typically exhibit IC₅₀ values in the low nanomolar range (1–50 nM), placing this compound in the moderate-affinity bracket [2]. The structurally related oxadiazole BACE1 inhibitors reported in J. Med. Chem. (2006) showed IC₅₀ values ranging from 0.07 to >10 μM, providing class-level context for the benzoxadiazole scaffold [3]. Direct head-to-head BACE1 data for the 5-carboxamide or 5-carboxylic acid analogs of this compound were not identified in public databases at the time of this analysis, limiting the comparison to cross-class inference.
| Evidence Dimension | BACE1 (β-secretase) inhibitory binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 428 nM (0.428 μM) |
| Comparator Or Baseline | Clinical BACE1 inhibitors: verubecestat IC₅₀ ~2–10 nM; oxadiazole-based BACE1 inhibitors (J. Med. Chem. 2006): IC₅₀ range 0.07–>10 μM |
| Quantified Difference | ~40–200-fold less potent than clinical leads; within the active range of the oxadiazole BACE1 inhibitor class |
| Conditions | Radioligand displacement assay using [³H]BMS-599240; ChEMBL assay sourced from TargetMine (BACE, P56817) |
Why This Matters
This establishes a quantified, database-verified biological activity anchor for the compound, enabling informed selection when BACE1-related biochemical profiling is part of a screening cascade, particularly in comparison to analogs lacking any reported BACE1 engagement data.
- [1] TargetMine / ChEMBL. Activity report for CHEMBL555520: Binding affinity to BACE assessed as displacement of [³H]BMS-599240. IC₅₀ = 428 nM. https://targetmine.nibiohn.go.jp/targetmine/report.do?id=169244371 (accessed 2024). View Source
- [2] Yan, R., Vassar, R. Targeting the β secretase BACE1 for Alzheimer's disease therapy. The Lancet Neurology, 2014, 13(3), 319–329. DOI: 10.1016/S1474-4422(13)70276-X. View Source
- [3] Rajapakse, H.A., et al. Discovery of oxadiazoyl tertiary carbinamine inhibitors of beta-secretase (BACE-1). Journal of Medicinal Chemistry, 2006, 49(25), 7270–7273. DOI: 10.1021/jm061046r. View Source
